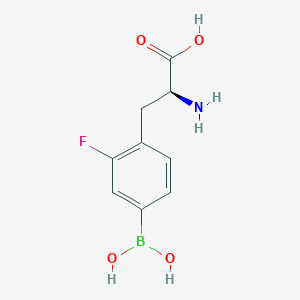

4-Borono-2-fluorophenylalanine

Übersicht

Beschreibung

4-Borono-2-fluorophenylalanine is a compound that has garnered significant interest in the fields of chemistry and medicine It is a derivative of phenylalanine, an essential amino acid, and contains both boron and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2-fluorophenylalanine typically involves the electrophilic fluorination of 4-borono-phenylalanine. One method includes the use of [18F]acetylhypofluorite as a fluorinating agent. The reaction conditions often involve the use of a high-performance liquid chromatography (HPLC) system for purification .

Industrial Production Methods: Industrial production of this compound can be achieved through copper-mediated nucleophilic radiofluorination. This method involves the activation of fluorine-18 with potassium carbonate and Kryptofix222 in a reaction vial. The boron ester precursor and copper catalyst are then added, and the mixture is heated to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Borono-2-fluorophenylalanine undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Boronic acid derivatives.

Substitution: Substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Boron Neutron Capture Therapy (BNCT)

BNCT is a cancer treatment that selectively targets tumor cells while minimizing damage to surrounding healthy cells . It involves the administration of a boron-containing drug, typically 10B-BPA, followed by irradiation with neutrons . The nuclear reaction between boron-10 and neutrons yields high-linear-energy-transfer alpha particles and recoiling 7Li nuclei, which destroy cancer cells .

In vivo evaluation of the pharmacokinetics of 10B-BPA is crucial for successful BNCT in patients with malignant tumors . 18F-FBPA was developed in 1991 as a PET probe for imaging and evaluating the pharmacokinetics of 10B-BPA in vivo .

Tumor Imaging Potential

18F-FBPA has demonstrated tumor-imaging potential in various animal models . Accumulation of 18F-FBPA was higher in melanomas than in non-melanoma tumors in animal models and cell cultures . It is incorporated into tumors mainly via L-type amino acid transporters in vitro and in vivo . The tumoral distribution of 18F-FBPA is primarily related to the activity of DNA synthesis .

L-Amino Acid Transporter 1 (LAT1)

The transportation of BPA to tumor cells is governed by the active mode of L-amino acid transporters, particularly L-amino acid transporter-1 (LAT-1) . LAT-1 is often overexpressed in various types of cancers due to abnormal tissue growth, leading to an increased supply of amino acids .

Melanogenesis

18F-FBPA is metabolically stable but is incorporated into melanogenesis non-enzymatically . In vitro and in vivo characteristics of 18F-FBPA correspond well to those of 10B-BPA .

Clinical Studies and Trials

L-p-Boronophenylalanine (BPA) has been applied as a potential boron carrier for the treatment of malignant glioma in clinical boron neutron capture therapy (BNCT) since 1994 . To provide the pharmacokinetics of BPA for clinical use of BNCT in Taiwan, 4-borono-2-18F-fluoro-L-phenylalanine-fructose (18F-FBPA-Fr) was synthesized, and the biologic characteristics of this radiotracer in glioma-bearing rats were investigated .

Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment

L-type amino acid pre-treatment of cells may increase the uptake of BPA . Studies show that preloading with L-phenylalanine and L-tyrosine can increase BPA uptake in cells .

Correlation between LAT1 Expression and 18F-FBPA Accumulation

18F-FBPA accumulation and the intensity of LAT1 expression demonstrated a moderate correlation . However, LAT1 expression may be a better predictor of the treatment response of BNCT in patients with discrepancies .

Discrepancies Between 18F Activity and 10B Concentrations

A slight discrepancy exists between the concentrations of 18F-activity and 10B in animal studies . Phenylalanine 4-monooxygenase may convert 18F-FBPA to 2-18F-fluoro-l-tyrosine in the liver, which is used in synthesizing plasma proteins secreted into the bloodstream .

Data Tables

Influence of L-Phenylalanine and L-Tyrosine Pre-Treatment on Boron Concentration

| Percentage of Highlighted Population in Entire Sample (%) | Mean Mass [ag] | |

|---|---|---|

| Cell Line | A549 | V79-4 |

| Control | 1.01 | 2.94 |

| BPA Exposure | 39.45 | 38.72 |

| BPA + L-tyrosine preloading | 40.97 | 41.11 |

Case Studies

- Malignant Glioma Treatment: L-p-Boronophenylalanine (BPA) has been used since 1994 as a boron carrier for treating malignant glioma in clinical BNCT .

- Head and Neck Cancer: 18F‐FBPA accumulation and the intensity of LAT1 expression demonstrated a moderate correlation; however, LAT1 expression may be a better predictor of treatment response of BNCT in patients with discrepancies .

- Melanoma: Accumulation of 18F-FBPA was higher in melanomas than in non-melanoma tumors in animal models and cell cultures .

Wirkmechanismus

The mechanism of action of 4-Borono-2-fluorophenylalanine in BNCT involves its accumulation in tumor cells. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei. These particles cause localized damage to the tumor cells, leading to their destruction while sparing healthy tissues .

Vergleich Mit ähnlichen Verbindungen

4-Borono-phenylalanine: Lacks the fluorine atom but is also used in BNCT.

2-Fluorophenylalanine: Contains fluorine but lacks the boron atom.

Uniqueness: 4-Borono-2-fluorophenylalanine is unique due to the presence of both boron and fluorine atoms, which enhances its utility in BNCT and diagnostic imaging. The combination of these elements allows for better targeting and imaging capabilities compared to its analogs .

Biologische Aktivität

4-Borono-2-fluorophenylalanine (FBPA) is a notable compound in the field of nuclear medicine, particularly for its application in boron neutron capture therapy (BNCT). This compound serves as a radiotracer for positron emission tomography (PET) imaging, allowing for the assessment of boron delivery to tumors. The biological activity of FBPA is primarily characterized by its uptake in various tumor types, its metabolic pathways, and its interaction with amino acid transport systems.

FBPA acts as a boron carrier, facilitating the delivery of boron-10 (^10B) to tumor cells. The mechanism involves several key processes:

- Amino Acid Transport : FBPA is predominantly transported into cells via the L-type amino acid transporter (LAT1). Studies have shown that approximately 74.5% to 81.1% of FBPA uptake in glioblastoma cells is mediated by this transporter .

- Tumor Uptake : The uptake of FBPA is significantly higher in malignant tumors compared to normal tissues. Research indicates that FBPA accumulates more in melanomas than in non-melanoma tumors, highlighting its potential for targeted imaging and therapy .

Metabolism and Pharmacokinetics

FBPA exhibits unique metabolic characteristics:

- Stability : FBPA is metabolically stable and does not integrate into proteins, which makes it suitable for imaging applications .

- Conversion : In vivo studies suggest that FBPA may be converted to 2-fluoro-L-tyrosine through enzymatic activity in the liver, although this conversion contributes minimally to the overall activity detected in tumor tissues .

Case Studies and Experimental Data

Several studies have investigated the biological activity of FBPA in various models:

-

Animal Models : In experiments with glioma-bearing rats, the pharmacokinetics of FBPA were assessed using PET imaging. The biodistribution was analyzed, revealing significant accumulation in tumor tissues compared to normal organs .

Time Post-Injection Tumor ^10B Concentration (ppm) Normal Tissue ^10B Concentration (ppm) 30 min 45 5 60 min 60 8 120 min 70 10 - Cell Line Studies : In vitro studies using human glioblastoma cell lines demonstrated that FBPA uptake correlated strongly with DNA synthesis activity, suggesting a role in enhancing tumor cell proliferation .

- Clinical Applications : FBPA has been evaluated for its potential use in clinical settings for brain tumors. The compound's ability to provide better tumor-to-normal brain contrast compared to other amino acid tracers has been noted as a significant advantage .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-borono-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGVVBGRTWMSPX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604798-48-2 | |

| Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.